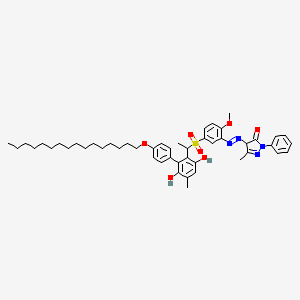
4-((5-((1-(4'-(Hexadecyloxy)-3,6-dihydroxy-5-methyl(1,1'-biphenyl)-2-yl)ethyl)sulphonyl)-2-methoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-((1-(4’-(Hexadecyloxy)-3,6-dihydroxy-5-methyl(1,1’-biphenyl)-2-yl)ethyl)sulphonyl)-2-methoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of biphenyl derivatives, sulfonylation, azo coupling, and pyrazolone formation. Each step requires specific reagents and conditions to ensure the desired product is obtained with high yield and purity.
Formation of Biphenyl Derivatives: The initial step involves the synthesis of 4’-(Hexadecyloxy)-3,6-dihydroxy-5-methyl(1,1’-biphenyl)-2-yl. This can be achieved through a series of reactions starting from commercially available biphenyl compounds.
Sulfonylation: The biphenyl derivative is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine.
Azo Coupling: The sulfonylated biphenyl derivative undergoes azo coupling with 2-methoxyphenyl diazonium salt to form the azo compound.
Pyrazolone Formation: Finally, the azo compound is reacted with phenylhydrazine and acetoacetic ester under acidic conditions to form the desired pyrazolone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Products include quinones and carboxylic acids.
Reduction: Products include amines and hydrazines.
Substitution: Products include halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo specific reactions makes it useful in labeling and tracking studies.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes and receptors, making it a candidate for drug development.
Industry
In industry, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl and azo groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The pyrazolone moiety can interact with metal ions, affecting their availability and activity in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((5-((1-(4’-Hydroxy-3,6-dihydroxy-5-methyl(1,1’-biphenyl)-2-yl)ethyl)sulphonyl)-2-methoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
- 4-((5-((1-(4’-(Hexadecyloxy)-3,6-dihydroxy-5-methyl(1,1’-biphenyl)-2-yl)ethyl)sulphonyl)-2-methoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
Uniqueness
The uniqueness of 4-((5-((1-(4’-(Hexadecyloxy)-3,6-dihydroxy-5-methyl(1,1’-biphenyl)-2-yl)ethyl)sulphonyl)-2-methoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides multiple sites for modification, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
84304-19-8 |
|---|---|
Molekularformel |
C48H62N4O7S |
Molekulargewicht |
839.1 g/mol |
IUPAC-Name |
4-[[5-[1-[2-(4-hexadecoxyphenyl)-3,6-dihydroxy-4-methylphenyl]ethylsulfonyl]-2-methoxyphenyl]diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C48H62N4O7S/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-22-31-59-39-27-25-37(26-28-39)45-44(42(53)32-34(2)47(45)54)36(4)60(56,57)40-29-30-43(58-5)41(33-40)49-50-46-35(3)51-52(48(46)55)38-23-20-19-21-24-38/h19-21,23-30,32-33,36,46,53-54H,6-18,22,31H2,1-5H3 |
InChI-Schlüssel |
QCDCGFUCERJMNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=C(C(=CC(=C2C(C)S(=O)(=O)C3=CC(=C(C=C3)OC)N=NC4C(=NN(C4=O)C5=CC=CC=C5)C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


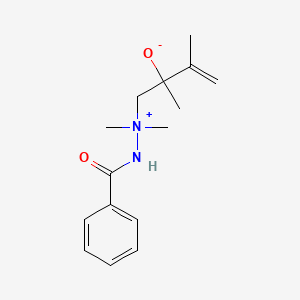

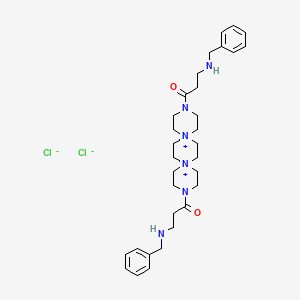
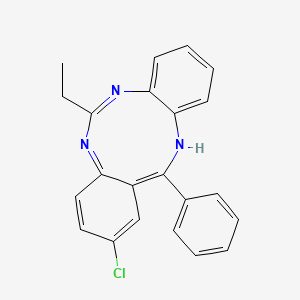
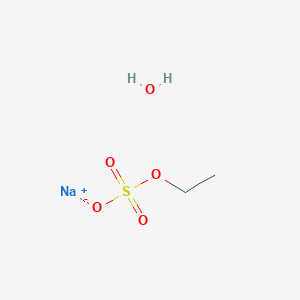

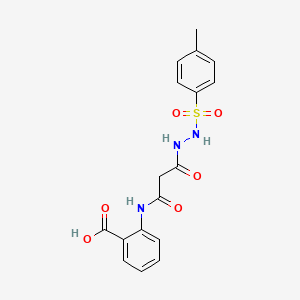
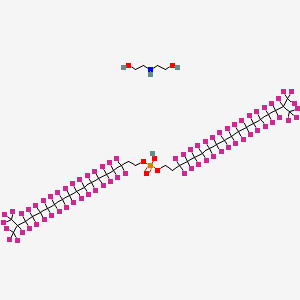



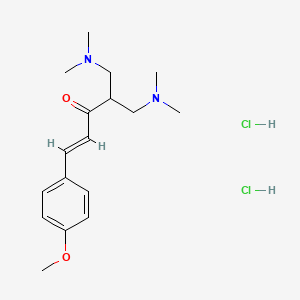
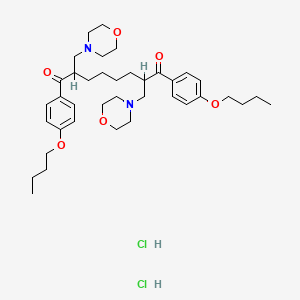
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
